molecular formula C13H12ClFN2O2S B4428742 1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide

Cat. No. B4428742
M. Wt: 314.76 g/mol
InChI Key: YGEFOSUQPFOGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is a chemical compound that is commonly used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammatory and immune responses. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit the growth of certain bacteria and fungi. This compound has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a useful tool for research related to cancer, autoimmune diseases, and infectious diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research related to 1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, research can be done to optimize the synthesis method and improve the yield of this compound.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been used in research related to cancer, autoimmune diseases, and infectious diseases.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2S/c14-12-4-1-5-13(15)11(12)9-20(18,19)17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEFOSUQPFOGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide

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